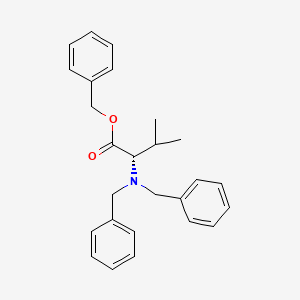
N,N-Dibenzyl-L-valine benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-L-valine benzyl ester is a chemical compound with the molecular formula C26H29NO2. It is a derivative of L-valine, an essential amino acid, and is characterized by the presence of benzyl groups attached to the nitrogen and ester functionalities. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-L-valine benzyl ester typically involves the protection of the amino group of L-valine followed by esterification. One common method includes the reaction of L-valine with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzyl-L-valine. This intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: N,N-Dibenzyl-L-valine benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
N,N-Dibenzyl-L-valine benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting amino acid transporters.
作用機序
The mechanism of action of N,N-Dibenzyl-L-valine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with amino acid transporters and enzymes, influencing various biochemical pathways. The ester group can be hydrolyzed to release the active L-valine derivative, which can then participate in metabolic processes.
類似化合物との比較
N,N-Dibenzyl-L-valine benzyl ester can be compared with other similar compounds, such as:
N,N-Dibenzyl-L-phenylalanine benzyl ester: Similar in structure but derived from phenylalanine instead of valine.
N,N-Dibenzyl-L-leucine benzyl ester: Derived from leucine and used in similar applications.
N,N-Dibenzyl-L-isoleucine benzyl ester: Another structurally related compound with applications in peptide synthesis.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. The presence of benzyl groups enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
benzyl (2S)-2-(dibenzylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-21(2)25(26(28)29-20-24-16-10-5-11-17-24)27(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNQIIEYQWGEV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
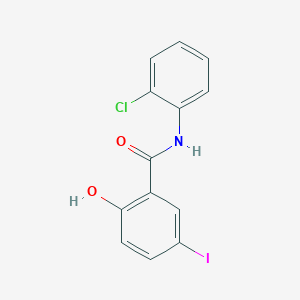
![7-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6316626.png)
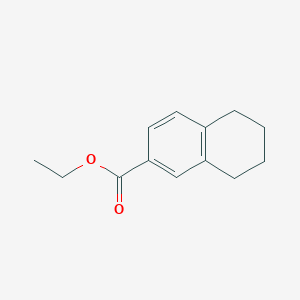

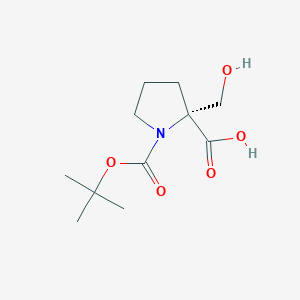

![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
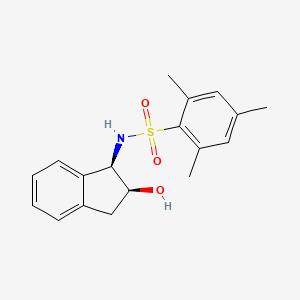
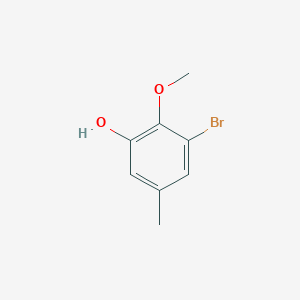
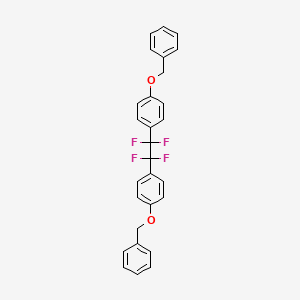
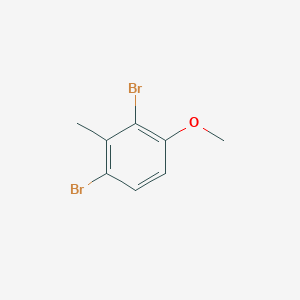
![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)
